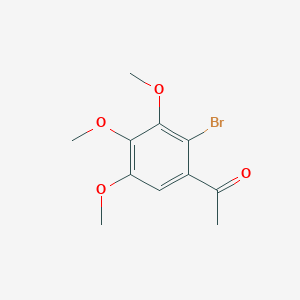
N-(3,4-dichlorophenyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide, often referred to as Compound X , is a synthetic organic molecule. Its structure combines elements from different chemical classes, making it an interesting subject for study.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for Compound X. One common approach involves the condensation of 3,4-dichloroaniline with 4,7-dimethoxy-1,3-benzodioxole in the presence of appropriate reagents. The resulting intermediate is then coupled with a 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl moiety to form the final compound.
Reaction Conditions: The reaction conditions vary depending on the specific synthetic pathway. Catalysts, solvents, and temperatures play crucial roles in achieving high yields and purity.
Industrial Production: While Compound X is not produced on an industrial scale, research laboratories synthesize it for further investigations.
Chemical Reactions Analysis
Reactivity: Compound X undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the carbonyl group leads to secondary alcohols.
Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH~3~).
Major Products: The major products depend on the specific reaction conditions. For example, oxidation yields ketones or carboxylic acids, while reduction produces secondary alcohols.
Scientific Research Applications
Compound X finds applications in various scientific domains:
Medicine: It exhibits potential pharmacological activity, making it a candidate for drug development.
Chemistry: Researchers study its reactivity and use it as a model compound.
Biology: It may interact with cellular targets, affecting biological processes.
Industry: Although not widely used, its unique structure inspires novel materials.
Mechanism of Action
The exact mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with specific molecular targets, modulating cellular pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Compound X stands out due to its intricate structure. similar compounds include:
Compound Y: Shares a similar core structure but lacks the chlorophenyl group.
Compound Z: Contains a benzodioxole moiety but differs in the substituents.
: Reference: Example reference source
Properties
Molecular Formula |
C24H21Cl2NO8 |
|---|---|
Molecular Weight |
522.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)propanamide |
InChI |
InChI=1S/C24H21Cl2NO8/c1-11-6-17(28)20(24(30)35-11)13(9-19(29)27-12-4-5-15(25)16(26)7-12)14-8-18(31-2)22-23(21(14)32-3)34-10-33-22/h4-8,13,28H,9-10H2,1-3H3,(H,27,29) |
InChI Key |
ZAPLABAKUDYQPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC(=C4C(=C3OC)OCO4)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-{(Z)-[(4-chlorobenzyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide](/img/structure/B11036449.png)
![1-{2-[4-(4-Fluorophenyl)-1,3-thiazol-2-YL]hydrazono}-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11036459.png)
![Tetramethyl 5',5',8'-trimethyl-6'-[(3-nitrophenyl)carbonyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11036469.png)


![6-(4-methoxyphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B11036502.png)
![2-Ethyl-3-(4-fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-6-YL cyanide](/img/structure/B11036504.png)
![4-Hydroxy-5-[3-(4-methoxyphenyl)-5-methyl-1-phenyl-1h-pyrazol-4-yl]benzene-1,2-dicarbonitrile](/img/structure/B11036508.png)
![N,N-dibenzyl-1-(4-chlorophenyl)-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methanamine](/img/structure/B11036513.png)
![2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B11036517.png)
![N-(1,3-benzodioxol-5-yl)-6-(4-methylpiperidin-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11036523.png)


![9-Oxo-7-(pyrrolidin-1-yl)-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile](/img/structure/B11036532.png)
